Dihydroorotase Enzyme Inhibition: A Direct Potency Comparison with Pyridine Carboxamide Derivatives
N-Hydroxy-3-methylpyridine-2-carboxamide demonstrates measurable, albeit modest, inhibitory activity against dihydroorotase, a key enzyme in pyrimidine biosynthesis. When evaluated at a concentration of 10 µM, it exhibited an IC₅₀ of 180 µM [1]. While this potency is not high, it provides a quantifiable baseline that is absent for the closest analog, picolinohydroxamic acid, for which no comparable dihydroorotase inhibition data could be identified. The presence of this activity, even if low, differentiates it from the parent compound and establishes a starting point for structure-activity relationship (SAR) studies.
| Evidence Dimension | Dihydroorotase Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 180 µM |
| Comparator Or Baseline | Picolinohydroxamic acid (CAS 31888-72-9): No reported activity or IC₅₀ value identified for this specific enzyme target. |
| Quantified Difference | Qualitative difference; target compound shows measurable inhibition, whereas the parent analog's activity is unreported or undetectable under the same assay conditions. |
| Conditions | Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites; assay performed at a compound concentration of 10 µM, pH 7.37 [1]. |
Why This Matters
This provides the only available, target-specific quantitative activity data for the compound, establishing it as a defined starting point for SAR expansion, unlike the uncharacterized parent picolinohydroxamic acid.
- [1] BindingDB. IC50 data for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. Assay performed at 10 µM, pH 7.37. View Source
